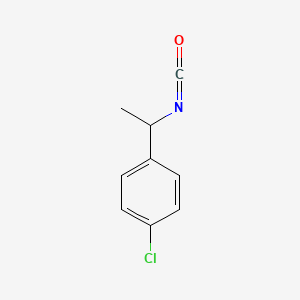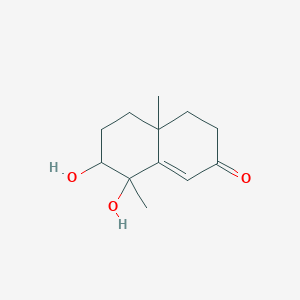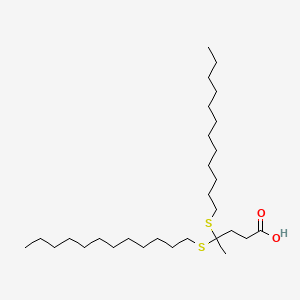
3'-N-Desmethyl-3'-N-formyl Azithromycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-N-Desmethyl-3’-N-formyl Azithromycin is a derivative of azithromycin, a widely used antibiotic. This compound is often referred to as an impurity or a related compound of azithromycin. It has a molecular formula of C38H70N2O13 and a molecular weight of 762.97 . The compound is characterized by the presence of a formyl group and the absence of a methyl group at the 3’ position of the azithromycin molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-N-Desmethyl-3’-N-formyl Azithromycin typically involves the modification of azithromycinThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformation .
Industrial Production Methods
Industrial production of 3’-N-Desmethyl-3’-N-formyl Azithromycin follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
3’-N-Desmethyl-3’-N-formyl Azithromycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the formyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3’-N-Desmethyl-3’-N-formyl Azithromycin has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of azithromycin derivatives.
Biology: The compound is studied for its biological activity and potential effects on various biological systems.
Medicine: Research focuses on its potential therapeutic applications and its role as an impurity in pharmaceutical formulations.
Industry: It is used in the development and quality control of azithromycin-based products
Mechanism of Action
The mechanism of action of 3’-N-Desmethyl-3’-N-formyl Azithromycin is similar to that of azithromycin. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the translocation of peptides. This action disrupts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Azithromycin: The parent compound, widely used as an antibiotic.
3’-N-Desmethyl Azithromycin: Lacks the formyl group but is otherwise similar.
3’-N-Formyl Azithromycin: Contains the formyl group but retains the methyl group at the 3’ position
Uniqueness
3’-N-Desmethyl-3’-N-formyl Azithromycin is unique due to its specific structural modifications, which can influence its chemical and biological properties. These modifications make it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C38H70N2O13 |
|---|---|
Molecular Weight |
763.0 g/mol |
IUPAC Name |
N-[2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide |
InChI |
InChI=1S/C38H70N2O13/c1-14-27-38(10,47)31(43)24(6)39(11)18-20(2)16-36(8,46)33(53-35-29(42)26(40(12)19-41)15-21(3)49-35)22(4)30(23(5)34(45)51-27)52-28-17-37(9,48-13)32(44)25(7)50-28/h19-33,35,42-44,46-47H,14-18H2,1-13H3 |
InChI Key |
QNGDWLRYIAHQGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C=O)O)(C)O)C)C)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


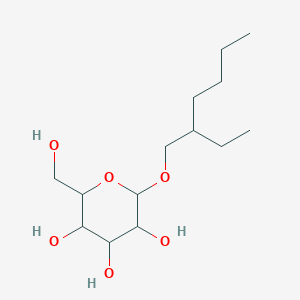
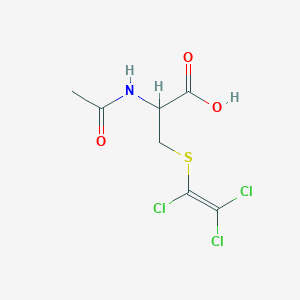
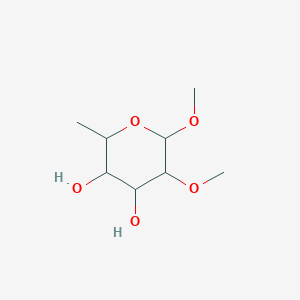
![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12322090.png)
![methyl 1-acetyloxy-4a,6-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12322094.png)
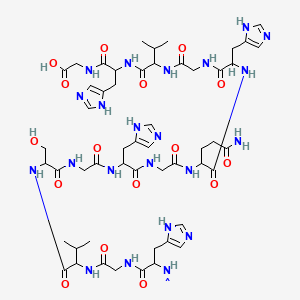
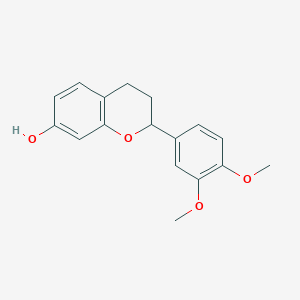
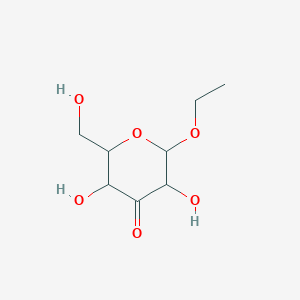
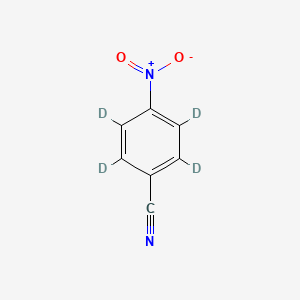

![2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine](/img/structure/B12322117.png)
